Due to its functional groups (an aldehyde and an ether), 4-propoxybenzaldehyde can be a building block for the synthesis of more complex organic molecules. Researchers have explored its use in the creation of various heterocyclic compounds []. Heterocyclic compounds are organic molecules with a ring structure containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These molecules have a wide variety of applications in pharmaceuticals and other fields [].
The presence of the aldehyde group makes 4-propoxybenzaldehyde a useful substrate for studying various organic reactions. For instance, researchers have employed it in investigations on aldol condensation reactions []. Aldol condensations are a fundamental type of organic reaction used to create carbon-carbon bonds. Understanding these reactions is essential for organic chemists because they are used in the synthesis of many important molecules [].
4-Propoxybenzaldehyde is an organic compound with the molecular formula and a molar mass of approximately 164.2 g/mol. It is classified as an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a propoxy group (-O-CH2-CH2-CH3) on a benzene ring. This compound appears as a clear to light orange liquid and has a boiling point of approximately 129-130 °C at 10 mmHg, with a melting point of 268 °C . Its density is recorded at 1.039 g/mL at 25 °C, and it is sensitive to air, requiring storage in dark, sealed containers at room temperature .
As mentioned earlier, there is no specific information on the mechanism of action of 4-Propoxybenzaldehyde in biological systems.
4-Propoxybenzaldehyde can be synthesized through several methods:
4-Propoxybenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 4-propoxybenzaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzaldehyde | C9H10O2 | Contains a methoxy group; often used in organic synthesis. |
| 4-Ethoxybenzaldehyde | C10H12O2 | Similar structure but with an ethoxy group; used in flavoring. |
| Benzaldehyde | C7H6O | A simpler structure; widely used as a precursor in organic synthesis. |
| p-Hydroxybenzaldehyde | C8H8O3 | Contains a hydroxyl group; known for its antioxidant properties. |
The presence of the propoxy group distinguishes 4-propoxybenzaldehyde from its analogs, providing unique solubility and reactivity characteristics that make it particularly useful in specific organic reactions and applications within the flavor and fragrance industry.
4-Propoxybenzaldehyde (CAS 5736-85-6) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. Its IUPAC name is 4-propoxybenzaldehyde, derived from the substitution of a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzaldehyde ring. The compound is also known by synonyms such as p-propoxybenzaldehyde, 4-n-propoxybenzaldehyde, and benzaldehyde, 4-propoxy-. Its structural features include a benzene ring with a formyl group (-CHO) at position 1 and a propyl ether group (-OCH₂CH₂CH₃) at position 4, as shown in the SMILES notation CCCOC1=CC=C(C=O)C=C1.
The compound’s physical state at room temperature is a clear, colorless to pale-yellow liquid with a density of 1.039 g/mL and a refractive index of 1.546. Its boiling point is 129–130°C at 10 mmHg, making it volatile under reduced pressure.
4-Propoxybenzaldehyde first gained attention in the mid-20th century as part of broader investigations into alkoxybenzaldehyde derivatives. Early synthesis methods relied on Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with 1-bromopropane in the presence of potassium carbonate. This method remains widely used due to its simplicity and high yield (~55%).
In 2004, the compound’s utility expanded when it was employed to synthesize (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine via condensation with 1-ephedrine. More recently, its role in electrochemical DNA sensors was highlighted, where it serves as a spacer to enhance sensitivity. Patent literature also describes advanced synthetic routes using carbon monoxide and hydrohalic acids under high pressure, though these methods are less common.
4-Propoxybenzaldehyde is a versatile intermediate in organic synthesis. Its aldehyde group participates in condensation reactions, forming Schiff bases with amines, while the propoxy group influences electronic and steric properties. Key applications include:
The Williamson ether synthesis represents the most established and widely utilized method for preparing 4-propoxybenzaldehyde. This approach involves the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propyl halides, typically bromopropane, under basic conditions [1] [2].
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated from 4-hydroxybenzaldehyde in the presence of a strong base, acts as the nucleophile [3] [4]. The process begins with deprotonation of the phenolic hydroxyl group by potassium carbonate, forming the corresponding phenoxide anion. This alkoxide species subsequently attacks the primary carbon of bromopropane, displacing the bromide ion and forming the desired ether linkage [2] [5].
Recent investigations have established optimal conditions for 4-propoxybenzaldehyde synthesis using the Williamson approach. The procedure involves dissolving 1.5 grams of 4-hydroxybenzaldehyde in 50 milliliters of dimethylformamide at 65°C for 30 minutes in the presence of potassium carbonate (1.6 grams) and potassium iodide (1 gram) as a phase transfer catalyst [1]. Following this initial heating period, bromopropane is added, and the mixture is maintained at 80-85°C for 24 hours with continuous stirring.
| Reagent | Amount/Conditions | Role | Temperature |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1.5 g (equimolar) | Starting phenol | 65°C (initial) |
| Bromopropane | Equimolar amount | Alkylating agent | N/A |
| Potassium Carbonate (K₂CO₃) | 1.6 g | Base | N/A |
| Potassium Iodide (KI) | 1 g | Catalyst | N/A |
| DMF Solvent | 50 ml | Reaction medium | 80-85°C (reaction) |
The Williamson ether synthesis demonstrates excellent compatibility with primary alkyl halides, with propyl bromide and propyl iodide showing superior reactivity compared to propyl chloride [3] [4]. The method exhibits high selectivity for the desired ether product, with typical yields ranging from 55-82% depending on reaction conditions and purification methods [1] [6]. However, the approach faces limitations when applied to secondary or tertiary alkyl halides, which tend to undergo elimination reactions rather than substitution [3] [5].
The Williamson synthesis has proven highly amenable to industrial scale-up due to its straightforward reaction conditions and readily available starting materials [4]. The process requires minimal specialized equipment and can be conducted in standard chemical manufacturing facilities. The use of dimethylformamide as a polar aprotic solvent facilitates efficient solvation of both ionic intermediates and organic substrates, promoting high reaction rates and yields [1] [2].
Catalytic oxidation methodologies represent an alternative synthetic strategy for accessing 4-propoxybenzaldehyde, particularly when starting from the corresponding alcohol precursors. These approaches have gained significant attention due to their potential for high selectivity and environmental compatibility [8] [9].
Several transition metal catalytic systems have demonstrated efficacy for the selective oxidation of benzylic alcohols to aldehydes. Gold-tin bimetallic catalysts supported on graphene oxide show remarkable performance in the oxidation of benzyl alcohol derivatives, achieving benzaldehyde selectivities of 56.1% with conversions of 87.8% under optimized conditions [10]. The reaction mechanism involves oxidative dehydrogenation on Au-Sn bimetallic sites, where molecular oxygen serves as the terminal oxidant and hydrogen acceptor.
| Catalyst System | Oxidant | Selectivity (%) | Temperature (°C) | Advantages |
|---|---|---|---|---|
| TEMPO/NaOCl | Sodium Hypochlorite | High (>90) | Room Temperature | Mild conditions |
| Aldehyde Dehydrogenase (ALDH) | NAD⁺/O₂ | >99 | 40 | Perfect chemoselectivity |
| Au-Sn Bimetallic | Molecular Oxygen | 56.1 | 90 | Environmentally benign |
| Co-Peroxo Complex | Hydrogen Peroxide | Variable | Room Temperature | Metal-based efficiency |
| MoO₂ Nanoparticles | TBHP/H₂O₂ | 100 | 353 K (80) | High selectivity to aldehyde |
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) has emerged as a highly effective organocatalyst for the selective oxidation of primary alcohols to aldehydes [11]. The TEMPO-catalyzed oxidation of 4-propoxybenzyl alcohol proceeds through a radical mechanism involving the formation of oxoammonium intermediates. This method offers several advantages including compatibility with aqueous reaction media, tolerance of various functional groups, and excellent chemoselectivity [12] [9].
The reaction typically employs sodium hypochlorite as the primary oxidant in combination with catalytic amounts of TEMPO (5-10 mol%). Optimal conditions involve slow addition of the oxidant to prevent overoxidation to the corresponding carboxylic acid, with pH maintenance between 8-9 for maximum efficiency [11]. Recovery rates typically exceed 90% with high purity products obtained directly from the reaction mixture.
Enzymatic oxidation approaches using aldehyde dehydrogenases represent a particularly attractive method for aldehyde synthesis due to their exceptional selectivity and mild reaction conditions [12] [9]. These enzymes catalyze the NAD⁺-dependent oxidation of aldehydes to carboxylic acids, but the reaction can be conducted under conditions favoring aldehyde formation from alcohol precursors.
Recombinant aldehyde dehydrogenases from sources including bovine lens, Escherichia coli, and Pseudomonas putida have demonstrated excellent performance in phosphate buffer at pH 8.5 and 40°C [12]. The system utilizes a nicotinamide oxidase for NAD⁺ regeneration, enabling the use of atmospheric oxygen as the terminal electron acceptor. This biocatalytic approach achieves conversions exceeding 99% with perfect chemoselectivity, avoiding the formation of overoxidation products [9] [13].
The development of environmentally sustainable synthetic methods for 4-propoxybenzaldehyde has become increasingly important in response to growing environmental concerns and regulatory pressures. Several innovative approaches have emerged that align with green chemistry principles while maintaining synthetic efficiency [14] [15].
Enzyme-based synthetic routes represent one of the most promising green alternatives for aldehyde production [16] [13]. These methods operate under mild aqueous conditions at ambient temperature and atmospheric pressure, utilizing renewable biological catalysts that can be produced through fermentation processes [17]. Plant-derived amine oxidases, particularly those extracted from Lathyrus cicera, have shown remarkable substrate scope for the conversion of primary amines to corresponding aldehydes with conversions exceeding 95% [16].
| Method | Environmental Benefit | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biocatalytic Oxidation | No toxic metals | 61-99 | Perfect selectivity | Scale limitations |
| Microwave-Assisted Synthesis | Energy efficient | 70-90 | Fast reaction times | Equipment requirements |
| Nitrogen Dioxide Gas Oxidation | Waste-free gas conversion | Quantitative | No dangerous residues | Gas handling |
| Flow Chemistry | Reduced solvent use | 65-85 | Continuous process | Initial setup cost |
| Enzymatic Synthesis | Aqueous conditions | 95+ | Mild conditions | Substrate specificity |
Microwave irradiation has proven highly effective for accelerating Williamson ether synthesis reactions while reducing energy consumption and reaction times [18]. The dielectric heating mechanism provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields compared to conventional heating methods. This approach typically reduces reaction times from 24 hours to 2-4 hours while maintaining comparable yields.
The development of solvent-free reaction conditions represents a significant advancement in green synthesis approaches [19] [20]. These methods eliminate the need for organic solvents, reducing both environmental impact and downstream purification requirements. Solid-supported reagents and mechanochemical activation have shown particular promise for ether formation reactions, though application to 4-propoxybenzaldehyde synthesis requires further development.
Continuous flow synthesis offers numerous advantages including improved heat and mass transfer, enhanced safety through reduced reaction volumes, and the potential for automated operation [14]. Flow reactors enable precise control of reaction parameters and facilitate the implementation of multistep synthesis sequences in a single continuous operation. Recent developments in flow chemistry have demonstrated applicability to Williamson ether synthesis with improved yields and reduced waste generation [15].
The utilization of renewable starting materials represents another important aspect of green chemistry approaches. Bio-derived benzaldehyde precursors, such as those obtained from lignocellulosic biomass through catalytic fractionation and ozonolysis, provide sustainable alternatives to petroleum-derived feedstocks [15]. These approaches can yield vanillin and related aromatic aldehydes in 20% yields while preserving carbohydrate pulp for other applications.
The isolation and purification of 4-propoxybenzaldehyde requires careful consideration of the compound's chemical properties and potential impurities arising from synthesis. Effective purification strategies are essential for achieving high product purity while maintaining acceptable recovery rates [21] [22].
Sodium bisulfite extraction represents one of the most effective methods for aldehyde purification, exploiting the reversible reaction between aldehydes and bisulfite ions to form water-soluble adducts [21] [22]. This approach enables selective removal of aldehydes from organic mixtures through aqueous extraction, followed by regeneration of the aldehyde under basic conditions.
The procedure involves dissolving the crude product mixture in a water-miscible solvent such as methanol or dimethylformamide, followed by treatment with saturated aqueous sodium bisulfite [21]. The resulting bisulfite adduct partitions into the aqueous phase, allowing separation from neutral organic compounds. Subsequent treatment with sodium hydroxide regenerates the free aldehyde, which can be extracted into organic solvents and purified by conventional methods.
| Purification Method | Principle | Purity Achieved (%) | Recovery Rate (%) | Typical Applications | Cost |
|---|---|---|---|---|---|
| Bisulfite Extraction | Bisulfite adduct formation | >95 | 90-95 | Aldehyde removal | Low |
| Liquid-Liquid Extraction | Water-miscible solvent separation | >95 | >95 | Mixture separation | Low |
| Distillation under N₂ | Reduced pressure distillation | >98 | 95-99 | High purity products | Medium |
| Column Chromatography | Silica gel separation | >99 | 85-95 | Research applications | High |
| Steam Distillation | Vapor pressure differences | >90 | 80-90 | Volatile aldehydes | Low |
Advanced liquid-liquid extraction methods have been developed that combine aldehyde extraction with simultaneous derivatization or purification steps [22] [23]. These protocols utilize water-miscible solvents to facilitate contact between aqueous reagents and organic substrates, followed by introduction of immiscible solvents for product isolation. The methodology tolerates a wide range of functional groups while achieving excellent removal rates for aldehyde contaminants.
Vacuum distillation under inert atmosphere conditions provides an effective method for obtaining high-purity 4-propoxybenzaldehyde [24] [25]. The compound's boiling point of 129-130°C at 10 mmHg enables efficient separation from higher-boiling impurities while minimizing thermal decomposition. Prior to distillation, the crude product should be washed with dilute sodium carbonate solution to remove acidic impurities, followed by drying over anhydrous magnesium sulfate [26] [27].
Column chromatography using silica gel provides the highest levels of purity but requires careful optimization of eluent systems to achieve efficient separation [21] [28]. Typical eluent compositions involve ethyl acetate-hexane mixtures, with the exact ratio determined by thin-layer chromatography analysis. While this method achieves purities exceeding 99%, it involves higher costs and longer processing times compared to other purification approaches.
Systematic optimization of reaction parameters has led to significant improvements in 4-propoxybenzaldehyde synthesis yields. Design of experiments approaches have identified temperature, reaction time, base equivalents, and solvent choice as critical factors affecting product formation [29]. Response surface methodology enables simultaneous optimization of multiple parameters to achieve maximum yields while minimizing impurity formation.
The implementation of in-situ product removal through biphasic reaction systems has shown promise for preventing aldehyde overoxidation and improving overall yields [30]. This approach involves conducting the synthesis in the presence of an immiscible organic phase that continuously extracts the product as it forms, protecting it from further reaction.
Real-time monitoring of reaction progress using process analytical technology enables precise control of synthesis conditions and early detection of side reactions [29]. High-performance liquid chromatography with online sampling provides continuous assessment of product formation and impurity profiles, allowing for dynamic optimization of reaction parameters. This approach has led to improved yields and reduced batch-to-batch variability in industrial applications.
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